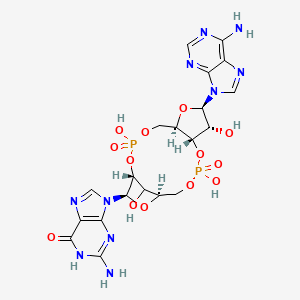

2',3'-cGAMP

Description

Structure

2D Structure

Properties

Molecular Formula |

C20H24N10O13P2 |

|---|---|

Molecular Weight |

674.4 g/mol |

IUPAC Name |

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1 |

InChI Key |

XRILCFTWUCUKJR-WGKJRFPRSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)O)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens and cellular insults. A pivotal signaling pathway in this initial response is the cGAS-STING pathway, which is responsible for detecting the presence of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The central second messenger in this pathway is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a unique cyclic dinucleotide that potently activates the downstream effector protein, Stimulator of Interferon Genes (STING). This technical guide provides an in-depth exploration of the critical role of this compound in innate immunity, detailing its synthesis, mechanism of action, and the experimental methodologies used to study its function.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This triggers a series of molecular events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an anti-pathogen state.

This compound Synthesis by cGAS

Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[1] Activated cGAS catalyzes the synthesis of this compound from ATP and GTP.[1][4] This process involves the formation of a phosphodiester bond between the 2'-hydroxyl group of GMP and the 5'-phosphate of AMP, and a second phosphodiester bond between the 3'-hydroxyl group of AMP and the 5'-phosphate of GMP.[5]

STING Activation by this compound

This compound functions as a high-affinity ligand for STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][5] The binding of this compound to the cytosolic domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the ER to the Golgi apparatus.[1][2]

Downstream Signaling Cascade

Once activated and translocated, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[3] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines.[3]

Quantitative Data

The precise quantification of molecular interactions and enzymatic activities is crucial for understanding the cGAS-STING pathway and for the development of targeted therapeutics.

Table 1: Binding Affinity of this compound for STING

| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |

| This compound | Human STING | Isothermal Titration Calorimetry (ITC) | 4.6 nM | [6] (Axon Medchem) |

| 3',3'-cGAMP (bacterial) | Human STING | Isothermal Titration Calorimetry (ITC) | >1 µM | [6] (Axon Medchem) |

Table 2: Kinetic Parameters of Human cGAS

| Substrate | Michaelis-Menten Constant (Km) | Catalytic Turnover Number (kcat) | Catalytic Efficiency (kcat/Km) | Reference |

| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 6.1 x 10⁻³ µM⁻¹min⁻¹ | [6] (ResearchGate) |

| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² µM⁻¹min⁻¹ | [6] (ResearchGate) |

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the cGAS-STING pathway. Detailed methodologies for key experiments are provided below.

In Vitro cGAS Activity Assay

This assay measures the enzymatic activity of recombinant cGAS by quantifying the production of this compound.

Materials:

-

Recombinant human cGAS (10-50 nM final concentration)

-

Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (5-10 ng/µL final concentration)

-

ATP (100 µM final concentration)

-

GTP (100 µM final concentration)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 0.5 M EDTA

-

This compound quantification kit (e.g., ELISA or LC-MS/MS)

Procedure:

-

Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer on ice.

-

Prepare a master mix of ATP and GTP in Assay Buffer on ice.

-

In a 96-well plate, add the cGAS/dsDNA master mix to each well.

-

To initiate the reaction, add the ATP/GTP master mix to each well.

-

Incubate the plate at 37°C for 30-90 minutes.

-

Stop the reaction by adding Stop Solution to each well.

-

Quantify the amount of this compound produced using a suitable detection method.

STING Activation Reporter Assay (IFN-β Promoter Luciferase)

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene driven by the IFN-β promoter.

Materials:

-

HEK293T cells

-

pGL3-IFNβ-firefly Luc reporter plasmid

-

pRL-CMV-renilla Luc control plasmid

-

pMCSV-hSTING expression plasmid

-

This compound

-

Lipofectamine 2000 or similar transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Day 1: Transfection

-

Co-transfect HEK293T cells with the IFNβ-Luc, CMV-Luc, and hSTING plasmids using a suitable transfection reagent.

-

Incubate cells for 24 hours.

-

-

Day 2: Stimulation

-

Stimulate the transfected cells with varying concentrations of this compound.

-

Incubate for an additional 18-24 hours.

-

-

Day 3: Lysis and Luciferase Measurement

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Western Blot Analysis of IRF3 Phosphorylation

This assay directly assesses the activation of a key downstream component of the STING pathway.

Materials:

-

Cells of interest (e.g., THP-1 monocytes)

-

Stimulus (e.g., dsDNA, this compound)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Stimulation and Lysis:

-

Treat cells with the desired stimulus for the appropriate time.

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantification of this compound by LC-MS/MS

This highly sensitive and specific method allows for the absolute quantification of this compound in biological samples.

Instrumentation and Conditions:

-

LC System: High-performance liquid chromatography system.

-

MS System: Triple quadrupole mass spectrometer.

-

Column: Biobasic AX LC column (5 µm, 50 x 3 mm) or similar anion exchange column.

-

Mobile Phase A: 100 mM ammonium carbonate.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 90% B

-

0.5-2.0 min: Linear gradient to 30% A

-

2.0-3.5 min: Hold at 30% A

-

3.5-3.6 min: Linear gradient to 90% B

-

3.6-5.0 min: Hold at 90% B

-

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transition: Precursor ion (m/z) 675.1 -> Product ion (m/z) 476.1.[6] (PMC)

Sample Preparation:

-

Cell or tissue lysates are prepared, and proteins are precipitated using a solvent like methanol or acetonitrile.

-

The supernatant is collected, dried, and reconstituted in a suitable buffer for LC-MS/MS analysis.

Conclusion

This compound is a central mediator of the innate immune response to cytosolic DNA. Its synthesis by cGAS and subsequent activation of the STING pathway initiate a robust antiviral and anti-pathogen cellular program. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricacies of this critical signaling pathway and to develop novel therapeutics targeting its components. A thorough understanding of the methodologies used to study this compound is essential for advancing our knowledge of innate immunity and for the rational design of immunomodulatory drugs.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. At the Crossroads of the cGAS-cGAMP-STING Pathway and the DNA Damage Response: Implications for Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Discovery and History of 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and history of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a pivotal second messenger in the innate immune system. We will delve into the core scientific investigations that unveiled its existence, its unique chemical nature, and its critical role in the cGAS-STING signaling pathway. This document provides a comprehensive overview for researchers and professionals engaged in immunology, oncology, and infectious disease research, offering detailed experimental methodologies, quantitative data, and visual representations of the key molecular processes.

The Dawn of a New Signaling Paradigm: The Discovery of a Missing Link

For years, a critical gap existed in our understanding of how cytosolic DNA, a danger signal associated with viral and bacterial infections as well as cellular damage, triggers an innate immune response. While the stimulator of interferon genes (STING) was identified as a key adaptor protein in this pathway, the precise mechanism of its activation remained elusive.

In 2013, the laboratory of Zhijian J. Chen at the University of Texas Southwestern Medical Center made a groundbreaking discovery that filled this void. Through a series of meticulous biochemical fractionation and mass spectrometry experiments, they identified a novel cyclic dinucleotide as the endogenous ligand for STING.[1] This molecule, this compound, was found to be synthesized by a previously uncharacterized enzyme, cyclic GMP-AMP synthase (cGAS), upon direct binding to cytosolic double-stranded DNA (dsDNA).[2][3]

This discovery was significant for several reasons. It identified this compound as the first cyclic dinucleotide to be characterized as a second messenger in metazoan cells.[3] Furthermore, it revealed a unique chemical structure containing both a 2'-5' and a 3'-5' phosphodiester bond, distinguishing it from the canonical 3'-5'-linked cyclic dinucleotides found in bacteria.[4] This distinct linkage was found to be crucial for its high-affinity binding to STING and subsequent activation of downstream signaling cascades, leading to the production of type I interferons and other inflammatory cytokines.[3][4]

Quantitative Insights into this compound Signaling

The discovery of this compound spurred a wave of research to quantify the key interactions and enzymatic processes governing its signaling pathway. The following tables summarize critical quantitative data that has been established through various experimental approaches.

Table 1: Binding Affinities of this compound for STING

| STING Variant | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Human STING (WT) | This compound | Isothermal Titration Calorimetry (ITC) | 5.3 µM | [5] |

| Human STING (R232H) | This compound | Isothermal Titration Calorimetry (ITC) | 0.11 µM | [5] |

| Mouse STING | This compound | Surface Plasmon Resonance (SPR) | 4.03 nM | [6] |

Table 2: Kinetic Parameters of cGAS

| Substrate | KM | Reference |

| ATP | 190 ± 20 µM | [7] |

| GTP | Not determined (low affinity) | [7] |

Table 3: Cellular Concentrations of this compound

| Cell Type | Stimulus | Time Post-Stimulation | Concentration | Method | Reference |

| L929 cells | HT-DNA (4 µg/ml) | 4 hours | Activity detected | Bioassay | [8] |

| THP-1 cells | HSV-1Δ34.5 infection | 6 hours | Activity detected | Bioassay | [8] |

| HIV-1 virions | Produced in cGAS-expressing cells | N/A | 2.50 x 10-17 mol/infectious unit | Mass Spectrometry | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone experiments that were instrumental in the discovery and characterization of this compound.

In Vitro Synthesis and Purification of this compound

This protocol describes the enzymatic synthesis of this compound using recombinant cGAS.

Materials:

-

Recombinant human cGAS protein

-

Double-stranded DNA (e.g., herring testes DNA)

-

ATP and GTP solutions

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂

-

Anion exchange chromatography column (e.g., Q Sepharose)

-

HPLC system with a C18 column

Procedure:

-

Set up the enzymatic reaction by combining recombinant cGAS, dsDNA, ATP, and GTP in the reaction buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Terminate the reaction by heat inactivation at 95°C for 5 minutes.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Load the supernatant onto a pre-equilibrated anion exchange chromatography column.

-

Wash the column with a low-salt buffer to remove unbound components.

-

Elute the bound this compound using a salt gradient.

-

Collect fractions and analyze for the presence of this compound using HPLC.

-

Pool the fractions containing pure this compound and desalt.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines the sensitive and specific quantification of this compound from cell lysates.

Materials:

-

Cell culture and stimulation reagents

-

Lysis Buffer: 1% NP-40 buffer

-

Acetonitrile

-

Formic acid

-

Ammonium carbonate

-

LC-MS/MS system with a C18 or anion exchange column

Procedure:

-

Culture and stimulate cells as required (e.g., with dsDNA transfection or viral infection).

-

Harvest cells and wash with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to remove cellular debris.

-

Perform a protein precipitation step by adding cold acetonitrile to the supernatant.

-

Centrifuge and collect the supernatant containing the small molecule fraction.

-

Dry the supernatant under vacuum and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate this compound using a suitable chromatographic gradient.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer. A common transition is m/z 675.1 -> 476.1.[10]

-

Use a standard curve of synthetic this compound to determine the absolute concentration in the samples.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol describes the measurement of the binding affinity between this compound and STING.

Materials:

-

Purified recombinant STING protein

-

Synthetic this compound

-

ITC instrument

-

Matched buffer for protein and ligand

Procedure:

-

Dialyze the purified STING protein and dissolve the this compound in the same buffer to ensure no buffer mismatch artifacts.

-

Degas both the protein and ligand solutions.

-

Load the STING protein into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Initiate the titration, injecting small aliquots of this compound into the STING solution.

-

Record the heat changes associated with each injection.

-

Integrate the heat data and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Molecular Choreography

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The cGAS-STING signaling pathway.

Caption: Workflow for this compound quantification.

Conclusion and Future Directions

The discovery of this compound has profoundly impacted our understanding of innate immunity and has opened up new avenues for therapeutic intervention. As the direct activator of the STING pathway, this compound and its synthetic analogs are being actively investigated as vaccine adjuvants and cancer immunotherapies. A thorough understanding of its discovery, the intricacies of its signaling pathway, and the experimental methodologies used to study it are essential for researchers and drug developers seeking to harness its therapeutic potential. Future research will likely focus on further elucidating the regulation of cGAS activity, the mechanisms of this compound transport between cells, and the development of next-generation STING agonists with improved pharmacological properties.

References

- 1. rcsb.org [rcsb.org]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of 2',3'-cGAMP Synthesis by cGAS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2][3] Upon encountering dsDNA, cGAS catalyzes the synthesis of a unique second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][4][5][6][7] This cyclic dinucleotide then binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][4][6][8] Dysregulation of this pathway is implicated in various autoimmune diseases, making cGAS a compelling therapeutic target.[1][4][5] This guide provides a detailed technical overview of the core mechanism of this compound synthesis by cGAS, including quantitative data and experimental protocols.

cGAS Activation and DNA Recognition

Under normal physiological conditions, cGAS exists in an auto-inhibited monomeric state.[9][10] The activation of cGAS is a multi-step process initiated by the binding of cytosolic dsDNA.

DNA Binding and Stoichiometry: cGAS binds to dsDNA in a sequence-independent manner, primarily through electrostatic interactions between positively charged amino acid residues and the negatively charged phosphate backbone of the DNA.[1][11] Structural studies have revealed that cGAS possesses multiple DNA-binding sites.[8][11][12] The binding of dsDNA induces a significant conformational change in cGAS, leading to its dimerization.[1][11] The minimal functional unit for activation is a 2:2 complex, where two cGAS molecules bind to two molecules of dsDNA.[6][10][12] Longer DNA fragments (>45 bp) are more effective at activating cGAS, as they facilitate the formation of higher-order, ladder-like cGAS-DNA oligomeric structures, which enhances enzymatic activity.[2][11][12]

Conformational Changes: Upon DNA binding, a critical "activation loop" in cGAS undergoes a switch-like conformational change, which repositions key catalytic residues and opens up the active site for ATP and GTP binding.[9][10][13] This structural rearrangement is essential for the catalytic activity of the enzyme.[9][10][13] Specifically, catalytic residues such as Glu225, Asp227, and Asp319 shift towards the active site.[4]

The Enzymatic Mechanism of this compound Synthesis

The synthesis of this compound by cGAS is a two-step process that occurs within the activated enzyme's catalytic pocket.

Step 1: Formation of a Linear Intermediate The reaction is initiated by the binding of ATP and GTP to the active site.[6][14] The 2'-hydroxyl group of GTP performs a nucleophilic attack on the α-phosphate of ATP, resulting in the formation of a linear intermediate, pppG(2',5')pA.[6][7]

Step 2: Cyclization to form this compound The linear intermediate then undergoes a conformational rearrangement within the active site.[4] This is followed by a second nucleophilic attack, this time by the 3'-hydroxyl group of the adenosine moiety on the α-phosphate of the guanosine moiety.[7] This reaction forms the second phosphodiester bond, resulting in the cyclized product, this compound, which contains one 2'-5' and one 3'-5' phosphodiester linkage.[6][8][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to cGAS activity and binding affinities.

| Parameter | Value | Species | Conditions | Reference |

| DNA Binding Affinity (Kd) | ||||

| hcGAS-FL with 80 bp dsDNA | 18.0 ± 2.5 nM | Human | Electrophoretic Mobility Shift Assay (EMSA) | [3] |

| hcGAS-d160 with 80 bp dsDNA | 102.3 ± 11.2 nM | Human | Electrophoretic Mobility Shift Assay (EMSA) | [3] |

| cGAMP Binding Affinity (Kd) | ||||

| This compound to STING | ~4 nM | Human | [16] | |

| Inhibitor Potency (IC50) | ||||

| G140 | 14.0 nM | Human | Biochemical Assay | [17] |

| G140 | 442 nM | Mouse | Biochemical Assay | [17] |

| G140 | 1.7 µM | Human | Cell-based (IFNB1 mRNA) | [17] |

| G140 | 1.36 µM | Human | Cell-based (NF-κB reporter) | [17] |

Note: hcGAS-FL refers to full-length human cGAS, and hcGAS-d160 refers to a truncated form lacking the N-terminal 160 amino acids.

Experimental Protocols

In Vitro cGAS Activity Assay

This protocol describes a method to measure the in vitro synthesis of this compound by recombinant cGAS.

1. Reagents and Materials:

-

Recombinant human cGAS protein

-

Double-stranded DNA (e.g., 80 bp dsDNA)

-

ATP and GTP solutions

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Reaction quench solution (e.g., 0.5 M EDTA)

-

Detection method for this compound (e.g., competitive ELISA, TR-FRET, or LC-MS)

2. Procedure:

-

Prepare a master mix of cGAS and dsDNA in the assay buffer.

-

Prepare a master mix of ATP and GTP in the assay buffer.

-

For inhibitor studies, prepare serial dilutions of the test compound.

-

Add the cGAS/dsDNA master mix to the reaction wells.

-

Add the test compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the ATP/GTP master mix. Final concentrations can be optimized, with typical starting points being 10-50 nM cGAS, 5-10 ng/µL dsDNA, and 100 µM each of ATP and GTP.[17]

-

Incubate the reaction at 37°C for 30-90 minutes.[17]

-

Stop the reaction by adding the quench solution.

-

Quantify the amount of this compound produced using a validated detection method.[17]

3. Data Analysis:

-

Subtract the background signal from a no-enzyme control.

-

Normalize the data to a no-inhibitor control (100% activity).

-

For inhibitor studies, plot the normalized cGAMP production as a function of the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro cGAS-STING Pathway Activation in Cell Culture

This protocol describes a method to induce and assess the activation of the cGAS-STING pathway in cultured cells.[18][19][20]

1. Reagents and Materials:

-

Murine or human cell lines (e.g., MEFs, HEK293T)

-

Synthetic single-stranded DNA oligonucleotides (e.g., 80 bp sense and antisense strands)[18]

-

Annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer

-

Reagents for Western blotting and RT-qPCR

2. Procedure:

-

Preparation of dsDNA probes:

-

Resuspend the sense and antisense ssDNA oligos in annealing buffer.

-

Mix equal molar amounts of the sense and antisense oligos.

-

Anneal the oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Cell Transfection:

-

Seed the cells in appropriate culture plates.

-

Transfect the cells with the prepared dsDNA probes using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Assessment of Pathway Activation:

-

After a suitable incubation period (e.g., 6 hours), harvest the cells.[19]

-

For Western blot analysis, lyse the cells and analyze the phosphorylation of STING, TBK1, and IRF3.

-

For gene expression analysis, extract total RNA and perform RT-qPCR to measure the mRNA levels of downstream target genes such as IFNB1, CXCL10, and ISG15.[19]

-

Visualizations

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Regulation of cGAS Activity and Downstream Signaling [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cytosolic DNA sensor cGAS forms an oligomeric complex with DNA and undergoes switch-like conformational changes in the activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Cornerstone of Innate Immunity: A Technical Guide to 2',3'-cGAMP STING Activation

For Immediate Release

This technical guide provides an in-depth exploration of the structural basis for the activation of the Stimulator of Interferon Genes (STING) protein by its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the intricate molecular interactions, conformational dynamics, and signaling cascades that underpin this critical innate immune pathway. Through a detailed presentation of quantitative data, experimental methodologies, and visual schematics, this guide serves as a comprehensive resource for understanding and targeting the cGAS-STING pathway for therapeutic innovation.

Introduction: The cGAS-STING Signaling Axis

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon encountering cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger this compound from ATP and GTP.[2][4] This cyclic dinucleotide then binds directly to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[5][6][7] This binding event initiates a cascade of conformational changes in STING, leading to its activation, oligomerization, and translocation from the ER to the Golgi apparatus.[2][8][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a potent antimicrobial and antitumor immune response.[1][2][8]

The Structural Choreography of STING Activation

The activation of STING by this compound is a highly orchestrated process governed by specific structural rearrangements. STING exists as a homodimer, and the binding of a single molecule of this compound occurs within a cleft at the dimer interface of its cytosolic ligand-binding domain (LBD).[10][11][12]

Conformational Changes: Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binding induces a significant conformational change in the STING dimer.[10][11][13][14] The LBD undergoes a large-scale rotation of approximately 180° relative to the transmembrane domain.[11][13][14] This movement is coupled with the closure of a "lid" over the ligand-binding pocket, securing the this compound molecule and stabilizing the active conformation.[10][15] This "closed" conformation is crucial for the subsequent steps in STING activation.[10]

Oligomerization: The ligand-induced conformational change exposes surfaces on the STING dimer that promote higher-order oligomerization.[9][11][13] These oligomers are essential for the recruitment and activation of downstream signaling partners like TBK1.[13] Cryo-EM structures have shown that activated STING dimers can assemble into tetramers and even larger linear arrays.[11][13]

Quantitative Analysis of STING Ligand Interactions

The affinity and specificity of the interaction between this compound and STING are critical determinants of signaling efficacy. Various biophysical techniques have been employed to quantify these interactions.

| Ligand | STING Variant | Method | Dissociation Constant (Kd) | Reference |

| This compound | Human STING | Isothermal Titration Calorimetry (ITC) | ~nM range | [2] |

| This compound | Human STING | Surface Plasmon Resonance (SPR) | 3.79 nM | [16] |

| c-di-GMP | Human STING | Isothermal Titration Calorimetry (ITC) | ~µM range | [2] |

| This compound | Mouse STING | Isothermal Titration Calorimetry (ITC) | Not specified | [10] |

| DMXAA | Mouse STING | Isothermal Titration Calorimetry (ITC) | Not specified | [10] |

Key Experimental Protocols

The elucidation of the structural basis of STING activation has been made possible through a combination of sophisticated experimental techniques.

Protein Expression and Purification for Structural Studies

-

Construct Design: The C-terminal domain (CTD) of human STING (residues 139-379) or full-length STING is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6).[17][18]

-

Expression System: Escherichia coli is a commonly used expression host.[17][18] For full-length protein, insect or mammalian cells may be required for proper folding and membrane integration.

-

Purification: The protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA), ion-exchange chromatography, and size-exclusion chromatography to achieve high purity.[17]

X-ray Crystallography

-

Crystallization: Purified STING protein, in its apo or ligand-bound state, is concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).[17][18]

-

Data Collection: Diffraction-quality crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.[18]

-

Structure Determination: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data.[17]

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: Purified full-length STING, often in the presence of detergents or nanodiscs to solubilize the transmembrane domains, is applied to EM grids and vitrified by plunge-freezing.

-

Data Acquisition: Micrographs are collected using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Individual particle images are picked, classified, and reconstructed into a 3D density map.[19][20] An atomic model is then built into the map.[13]

STING Activation and Signaling Assays

-

Luciferase Reporter Assays: HEK293T cells are co-transfected with a STING expression plasmid and a luciferase reporter plasmid under the control of an IFN-β promoter.[5] STING activation by this compound or other agonists leads to luciferase expression, which can be quantified by luminescence.[5]

-

ELISA: Enzyme-linked immunosorbent assays are used to measure the secretion of IFN-β or other cytokines into the cell culture supernatant following STING activation.[21][22]

-

Western Blotting: This technique is used to detect the phosphorylation of STING, TBK1, and IRF3, which are key markers of pathway activation.[13][23] STING oligomerization can be assessed using native PAGE followed by western blotting.[23]

-

Ligand Binding Assays: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive binding assay used to screen for compounds that bind to the cGAMP-binding site of STING.[21]

Visualizing the STING Activation Pathway and Experimental Workflows

To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to type I interferon gene expression.

Caption: A simplified workflow for determining the crystal structure of the STING protein.

Caption: Workflow for a luciferase reporter assay to measure STING activation.

Conclusion

The structural elucidation of the this compound-STING interaction has provided unprecedented insights into the molecular mechanisms of innate immune sensing. This knowledge is not only crucial for understanding host defense against pathogens but also opens new avenues for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore and manipulate this pivotal signaling pathway for the next generation of immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM structures of STING reveal ... | Article | H1 Connect [archive.connect.h1.co]

- 12. pnas.org [pnas.org]

- 13. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP [ideas.repec.org]

- 15. researchgate.net [researchgate.net]

- 16. crispr-casx.com [crispr-casx.com]

- 17. benchchem.com [benchchem.com]

- 18. Crystallization studies of the murine c-di-GMP sensor protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

Beyond the First Line of Defense: A Technical Guide to the Non-Canonical Functions of 2',3'-cGAMP

For Immediate Release

A deep dive into the expanding roles of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) reveals a landscape of cellular regulation extending far beyond its canonical function in innate immunity. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the non-canonical signaling pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Traditionally recognized as the trigger for STING-dependent type I interferon production in response to cytosolic DNA, this compound is now emerging as a multifaceted signaling molecule implicated in a range of physiological and pathological processes. These non-canonical functions, often independent of the interferon axis, open new avenues for therapeutic intervention in oncology, neurodegenerative diseases, and metabolic disorders.

Core Non-Canonical Functions of this compound

Our investigation has identified several key areas where this compound exerts non-immune functions:

-

DNA Damage Response (DDR): this compound is intrinsically linked to the cellular response to genotoxic stress. Its production is stimulated by DNA damage, and it, in turn, can activate core DDR pathways, leading to cell cycle arrest. Intriguingly, some evidence suggests a role for this compound in modulating DNA repair mechanisms, including the suppression of homology-directed repair.[1][2][3][4][5]

-

Cellular Senescence: In response to various stressors, including oncogene activation and irradiation, this compound signaling contributes to the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][6][7]

-

Autophagy: A growing body of evidence demonstrates that this compound can induce autophagy, a cellular recycling process, through a STING-dependent but interferon-independent mechanism.[6][8][9][10][11][12]

-

Cancer Biology: The role of this compound in cancer is complex and dual-faceted. Beyond its immunomodulatory functions, it exhibits cell-autonomous effects within cancer cells. Notably, it has been shown to promote cell migration and metastasis through a novel STING-independent signaling axis involving Rab18 and FosB.[13] Furthermore, cancer cells can export this compound, influencing the tumor microenvironment.[14][15]

-

Metabolic Regulation: The cGAS-cGAMP-STING pathway is increasingly recognized for its role in metabolic homeostasis. Dysregulation of this pathway has been linked to metabolic diseases such as obesity and type 2 diabetes.[16][17][18][19][20]

-

Cardiovascular System: Emerging research implicates this compound signaling in the pathophysiology of cardiovascular diseases, including the promotion of vascular inflammation and the development of atherosclerosis.[21][22][23]

-

Inflammasome Activation: this compound can function as both a priming and an activation signal for the inflammasome, a key component of the innate immune system. This role displays distinct signaling requirements compared to the canonical interferon pathway.[24][25][26]

Quantitative Data Summary

To facilitate a clear understanding of the experimental findings in these non-canonical pathways, the following tables summarize key quantitative data from the cited literature.

| Non-Canonical Function | Parameter Measured | Cell Type/Model | Key Finding | Reference |

| Cancer Cell Migration | Transwell migration assay | MDA-MB-231 breast cancer cells | 2'3'-cGAMP treatment significantly increased cell migration, an effect dependent on Rab18. | [27] |

| cGAMP Export | Extracellular cGAMP concentration (LC-MS/MS) | 4T1-Luc cells | Ionizing radiation increased extracellular cGAMP production after 48 hours. | [14] |

| Autophagy Induction | LC3-II/LC3-I ratio (Western Blot) | HeLa cells | cGAMP treatment (15 µg/ml for 8h) induced a significant increase in LC3-II levels, indicative of autophagy. | [11] |

| DNA Damage Response | Phosphorylation of H2AX (γH2AX) (Western Blot) | THP-1 cells | Stimulation with cGAMP for 16 hours resulted in increased levels of γH2AX, a marker of DNA double-strand breaks. | [3] |

| Inflammasome Activation | IL-1β secretion (ELISA) | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Transfection with cGAMP induced significant IL-1β secretion in a dose-dependent manner. | [21] |

Signaling Pathways and Experimental Workflows

To visually delinate the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Inflammasome Activation by Cytokine and Danger Signal Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Easier Detection of Inflammasome Activation [worldwide.promega.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. protocols.io [protocols.io]

- 20. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rupress.org [rupress.org]

- 24. researchgate.net [researchgate.net]

- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 26. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

2',3'-cGAMP as a second messenger in viral infection

An In-depth Technical Guide to 2',3'-cGAMP as a Second Messenger in Viral Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect nucleic acids in aberrant locations, such as the presence of DNA in the cytoplasm, which often signals a viral infection or cellular damage.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central mechanism for cytosolic DNA sensing in mammalian cells.[1][2] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (this compound).[3][4][5] This unique cyclic dinucleotide then binds to and activates the adaptor protein STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, establishing a potent antiviral state.[3][4][5][6][7] This guide provides a detailed overview of the core biochemistry, signaling mechanics, quantitative data, and experimental methodologies related to this compound's role in viral infection.

The cGAS-STING Signaling Pathway

The activation of the antiviral response through this pathway is a multi-step, highly regulated process that begins with the detection of a threat and results in a broad cellular defense.

1. Cytosolic DNA Sensing by cGAS: Cyclic GMP-AMP synthase (cGAS) is a primary sensor that detects cytosolic dsDNA.[8] This DNA can originate from DNA viruses, retroviruses, or damaged mitochondria.[6][7][9] cGAS binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, although its activation is sensitive to DNA length, with a preference for longer fragments (>45 bp) in human cells.[7][10] This binding induces a significant conformational change in cGAS, leading to the formation of a 2:2 cGAS-DNA complex, which is essential for its enzymatic activity.[3][11]

2. Synthesis of this compound: Once activated, cGAS utilizes ATP and GTP as substrates to catalyze the synthesis of this compound.[3][4] This molecule is a unique cyclic dinucleotide featuring one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from bacterial cyclic dinucleotides.[4] this compound then functions as a second messenger, diffusing through the cytoplasm to engage its downstream target.[4][12]

3. STING Activation and Translocation: STING (also known as TMEM173, MITA, MPYS, or ERIS) is an endoplasmic reticulum (ER)-resident transmembrane protein.[5][12] Under basal conditions, it exists as a dimer. The binding of this compound to the cytosolic domain of STING induces a conformational change that promotes its oligomerization and subsequent translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[5][6][12]

4. Downstream Signal Transduction: During its translocation, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[1][5][6] Concurrently, STING activation also leads to the activation of the NF-κB pathway, which promotes the expression of various pro-inflammatory cytokines.[1][6]

Signaling Pathway Diagram

Caption: The cGAS-STING pathway from DNA sensing to gene induction.

Quantitative Data on the cGAS-STING Pathway

Precise quantitative measurements are essential for understanding the molecular interactions and enzymatic activities within the pathway. This data is crucial for kinetic modeling and for the rational design of therapeutic modulators.

| Parameter | Molecule(s) | Value / Range | Context / Method |

| Binding Affinity (Kd) | This compound to STING | ~10 nM | Significantly stronger than bacterial c-di-GMP |

| dsDNA to cGAS | Varies with length and structure | Human cGAS shows preference for DNA >45 bp | |

| Enzyme Kinetics | cGAS catalytic activity | DNA-dependent | Activated by dsDNA binding, leading to cGAMP synthesis |

| Assay Detection Limits | This compound ELISA | 6.1 pg/mL - 100 ng/mL | Sensitive competitive ELISA for cell lysates |

| This compound ELISA (LLOD) | 9.6 pg/mL | Lower Limit of Detection | |

| HPLC-Tandem Mass Spectrometry | High specificity and quantification | Gold standard for cGAMP measurement in cells |

LLOD: Lower Limit of Detection

Role in Viral Infection

The cGAS-STING pathway is a critical host defense mechanism against a wide array of viruses.

-

DNA Viruses : The pathway is robustly activated by numerous DNA viruses, including Herpes Simplex Virus-1 (HSV-1), Vaccinia virus, and Murine gammaherpesvirus 68 (MHV68).[1][4][7] Mice deficient in cGAS or STING are highly susceptible to lethal infection from these viruses, highlighting the pathway's essential protective role.[1][4]

-

Retroviruses : Retroviruses like Human Immunodeficiency Virus (HIV) produce reverse-transcribed dsDNA intermediates in the cytoplasm, which are potent activators of the cGAS-STING pathway.[1][7]

-

RNA Viruses : While cGAS does not directly bind viral RNA, some RNA viruses, such as Dengue, Vesicular Stomatitis Virus (VSV), and Sendai Virus, can indirectly activate the pathway.[1][7][9] This can occur through mechanisms like the induction of mitochondrial stress, leading to the release of mitochondrial DNA into the cytosol, which is then detected by cGAS.[7][9]

Interestingly, this compound can be transferred between cells. It has been shown that cGAMP can be incorporated into viral particles during their production and subsequently delivered to newly infected cells, priming an antiviral response independently of de novo synthesis.[13]

Experimental Protocols

Studying the cGAS-STING pathway requires a variety of molecular and cellular biology techniques. Below are methodologies for key experiments.

Protocol 1: In Vitro Activation of cGAS-STING Pathway by DNA Transfection

This protocol describes how to activate the pathway in cultured cells and validate the activation via Western blot and RT-qPCR.[14]

Objective: To induce and confirm STING pathway activation in murine or human cell lines.

Materials:

-

Cell line (e.g., Mouse Embryonic Fibroblasts (MEFs), THP-1 monocytes)

-

Herring Testis DNA (HT-DNA) or specific dsDNA probes

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM or similar serum-free medium

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Reagents for Western Blot (antibodies for p-TBK1, p-IRF3, total TBK1, total IRF3, β-actin)

-

Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Ifnb1, Cxcl10, and a housekeeping gene like Actb)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

DNA Probe Preparation: Prepare dsDNA by annealing complementary ssDNA oligos or use commercially available DNA like HT-DNA.

-

Transfection Complex Formation:

-

For each well, dilute 2 µg of dsDNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 4 µL of Lipofectamine 2000 into 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine solutions. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

-

-

Cell Transfection: Add the 200 µL DNA-lipid complex dropwise to the cells. Swirl the plate gently.

-

Incubation: Incubate cells for 4-6 hours (for protein analysis) or 6-9 hours (for RNA analysis) at 37°C.[4]

-

Harvesting:

-

For Western Blot: Wash cells with ice-cold PBS, then lyse directly in the well with 100 µL of lysis buffer. Scrape, collect, and centrifuge to pellet debris.

-

For RT-qPCR: Wash cells with PBS and proceed with RNA extraction according to the kit manufacturer's protocol.

-

-

Analysis:

-

Western Blot: Measure protein concentration of lysates. Run SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total TBK1/IRF3 to detect activation.

-

RT-qPCR: Synthesize cDNA from extracted RNA. Perform qPCR to measure the relative expression of target genes (Ifnb1, Cxcl10) normalized to the housekeeping gene. An increase in expression indicates pathway activation.

-

Experimental Workflow Diagram

Caption: A typical workflow for inducing and measuring pathway activation.

Protocol 2: Quantification of this compound by ELISA

This protocol provides a general outline for using a competitive ELISA to measure this compound levels in cell lysates.

Objective: To quantify the concentration of this compound produced by cells following pathway stimulation.

Materials:

-

This compound ELISA Kit (e.g., from Cayman Chemical or Invitrogen).[15][16]

-

Stimulated and control cell lysates (prepared as in Protocol 1).

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Sample Preparation: Lyse cells using the buffer recommended by the ELISA kit manufacturer (e.g., M-PER™). Centrifuge to pellet debris. The supernatant is the sample.

-

Standard Curve Preparation: Prepare a serial dilution of the provided this compound standard according to the kit manual to generate a standard curve.

-

Assay Plate Setup:

-

Pipette standards and samples into the appropriate wells of the antibody-coated microplate.

-

Add the this compound-peroxidase conjugate to each well.

-

Add the specific anti-2',3'-cGAMP antibody to each well.

-

-

Competitive Binding: Incubate the plate (typically for 2 hours at room temperature on a shaker). During this time, the cGAMP in the sample and the cGAMP-peroxidase conjugate compete for binding to the primary antibody.

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate (typically for 30 minutes) to allow color development. The enzyme on the bound conjugate converts the substrate, generating a color.

-

Stopping the Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow).

-

Measurement: Read the absorbance of each well at 450 nm.

-

Calculation: The intensity of the color is inversely proportional to the amount of this compound in the sample. Calculate the concentration of this compound in your samples by interpolating from the standard curve.

Mechanism of this compound Synthesis

The synthesis of this compound by cGAS is a unique enzymatic reaction that is structurally distinct from other nucleotidyl transferases.

Caption: Enzymatic synthesis of this compound from ATP and GTP by cGAS.

Therapeutic Targeting of the cGAS-STING Pathway

The central role of the cGAS-STING pathway in immunity has made it a prime target for therapeutic development.

-

Agonists: STING agonists, including synthetic cyclic dinucleotides and other small molecules, are being developed as adjuvants for vaccines and as cancer immunotherapies.[17][18][19] By activating the pathway, these agonists can enhance T-cell responses and promote anti-tumor immunity.[2][18][20]

-

Antagonists: In contrast, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome and lupus.[1][17][18] Therefore, inhibitors targeting cGAS or STING are being investigated as potential treatments for these conditions.[8][17]

Conclusion

This compound is a pivotal second messenger that translates the detection of cytosolic DNA into a robust innate immune response crucial for combating viral infections. The cGAS-STING signaling axis represents a fundamental component of host defense, with its discovery reshaping our understanding of innate immunity. The detailed characterization of this pathway, supported by quantitative data and robust experimental methodologies, continues to pave the way for novel therapeutic strategies aimed at modulating immune responses in a wide range of diseases, from infectious and autoimmune disorders to cancer.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Therapeutic targeting of cGAS-STING pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. cGAS and STING: At the intersection of DNA and RNA virus-sensing networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]

- 17. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]

- 19. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic targeting of cGAS–STING pathway in lung cancer | Semantic Scholar [semanticscholar.org]

The Role of 2',3'-cGAMP in Autoimmune Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of innate immunity. Its activation by cytosolic double-stranded DNA (dsDNA) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense against pathogens, aberrant activation of this pathway by self-DNA is increasingly implicated in the pathogenesis of a wide range of autoimmune diseases. At the heart of this pathway lies the second messenger molecule, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS. This technical guide provides a comprehensive overview of the role of this compound in autoimmune diseases, including quantitative data on pathway activation, detailed experimental protocols for its study, and visualizations of the core signaling and experimental workflows.

The cGAS-STING Signaling Pathway: A Central Hub in Autoimmunity

The cGAS-STING pathway is a key sensor of cytosolic DNA.[1][2] Under normal physiological conditions, self-DNA is sequestered within the nucleus and mitochondria. However, in the context of cellular stress, damage, or impaired clearance of dead cells, self-DNA can accumulate in the cytoplasm, triggering a cGAS-dependent inflammatory cascade.[3][4]

The sequence of events is as follows:

-

DNA Sensing by cGAS: Cytosolic dsDNA binds to and activates cyclic GMP-AMP synthase (cGAS).[1]

-

This compound Synthesis: Activated cGAS catalyzes the synthesis of the second messenger this compound from ATP and GTP.[1]

-

STING Activation: this compound binds to the dimeric STING protein located on the endoplasmic reticulum (ER) membrane, inducing a conformational change.[1]

-

Trafficking and Signaling Complex Formation: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1]

-

Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, promoting the expression of other pro-inflammatory cytokines.[1][4]

This sustained production of type I IFNs and other inflammatory mediators is a hallmark of many autoimmune diseases and contributes to tissue damage and disease progression.[3][4]

Quantitative Data on cGAS-STING Pathway Activation in Autoimmune Diseases

Elevated activation of the cGAS-STING pathway is a consistent finding across several autoimmune diseases. The following tables summarize key quantitative data from patient samples.

| Disease | Analyte | Tissue/Cell Type | Finding | Reference(s) |

| Systemic Lupus Erythematosus (SLE) | cGAS mRNA | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly higher expression in SLE patients compared to healthy controls. | [5] |

| cGAS Protein | PBMCs | Elevated protein levels in SLE patients. | [5] | |

| STING mRNA | PBMCs | Trend towards increased expression in SLE patients. | [5] | |

| This compound | Serum | Modestly elevated in a subset of SLE patients. | [5] | |

| Rheumatoid Arthritis (RA) | cGAS mRNA | Fibroblast-like Synoviocytes (FLS) | Higher levels in RA-FLS compared to osteoarthritis (OA) FLS. | [6] |

| cGAS Protein | Synovial Tissue | Positive correlation between cGAS expression and synovitis score. | [7] | |

| STING Protein | Synovial Tissue | Highest concentrations in RA patients compared to other arthritides. | [6] | |

| Cell-free DNA | Serum and Synovial Fluid | Elevated levels in RA patients, associated with disease activity. | [5] | |

| Sjögren's Syndrome | cGAS/STING Pathway Proteins (Phosphorylated) | Salivary Gland and PBMCs | Elevated levels in Sjögren's patients, correlating with immune cell infiltration. | |

| STING Protein | Acinar and Ductal Cells | Increased expression in salivary glands of Sjögren's patients. | ||

| Type I IFN Signature | Salivary Gland | Significantly increased scores, correlating with lymphocytic inflammation. | ||

| Multiple Sclerosis (MS) | STING Protein | Neurons in MS lesions | Induced expression in neurons in MS and its mouse model. | [8] |

| cGAS and STING mRNA | PBMCs | Downregulated in relapsed MS patients compared to remitting patients and healthy controls. | [9] |

Experimental Protocols for Studying this compound and the cGAS-STING Pathway

Accurate and reproducible methods are crucial for investigating the role of this compound in autoimmune diseases. This section provides detailed protocols for key assays.

Quantification of this compound by Competitive ELISA

This protocol is adapted from commercially available ELISA kits and is suitable for measuring this compound in cell lysates, plasma, serum, and tissue samples.

Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of a this compound-tracer conjugate for binding to a limited number of anti-2',3'-cGAMP antibody sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

-

96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)

-

This compound standard

-

This compound-horseradish peroxidase (HRP) conjugate (tracer)

-

Anti-2',3'-cGAMP antibody

-

Assay buffer

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Cell Lysates: Lyse cells in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma). Centrifuge to separate plasma/serum.

-

Tissue: Homogenize tissue in lysis buffer on ice. Centrifuge and collect the supernatant.

-

Dilute samples as necessary in assay buffer to bring the this compound concentration within the range of the standard curve.

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., ranging from 100 ng/mL to 1 pg/mL).

-

-

Assay Protocol:

-

Add standards and samples to the appropriate wells of the microplate.

-

Add the this compound-HRP conjugate to each well, followed by the anti-2',3'-cGAMP antibody.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Wash the plate 3-5 times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.

-

Add stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm within 15 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is typically used.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

-

Correct for any dilution factors used during sample preparation.

-

Quality Control:

-

Run standards and samples in duplicate or triplicate.

-

Include a blank (assay buffer only) and a zero standard (no this compound) on each plate.

-

The coefficient of variation (CV) for replicate wells should be less than 15%.

Assessment of STING Pathway Activation by Western Blot for Phospho-STING

This protocol details the detection of phosphorylated STING (p-STING) as a marker of pathway activation.

Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and detect a specific protein of interest using an antibody. A primary antibody specific for the phosphorylated form of STING is used, followed by a secondary antibody conjugated to an enzyme that allows for chemiluminescent detection.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STING (e.g., Ser366) and anti-total STING

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STING antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total STING antibody as a loading control.

-

Quantify band intensities using densitometry software. Normalize the phospho-STING signal to the total STING signal.

-

Validation and Quality Control:

-

Antibody Validation: Ensure the primary antibody is specific for the phosphorylated form of STING. This can be confirmed by treating cell lysates with a phosphatase to dephosphorylate proteins and observing a loss of signal.

-

Positive Control: Include a positive control sample, such as cells stimulated with a known STING agonist (e.g., this compound).

-

Loading Control: Normalize to total STING to account for variations in protein loading.

Visualizing Experimental Workflows and Logical Relationships

Preclinical Workflow for Evaluating a cGAS Inhibitor in a Mouse Model of Lupus

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel cGAS inhibitor for the treatment of an autoimmune disease like lupus, using a TREX1-deficient mouse model which spontaneously develops a lupus-like phenotype.

Logical Framework for the Causal Role of this compound in Autoimmunity

This diagram illustrates the logical connections between key pieces of evidence that support a causal role for the cGAS-STING pathway in autoimmune disease and provide the rationale for therapeutic targeting.

Conclusion and Future Directions

This understanding has paved the way for the development of novel therapeutic strategies aimed at inhibiting the cGAS-STING pathway.[3][4] Small molecule inhibitors of both cGAS and STING are currently in preclinical and clinical development, offering the promise of a new class of targeted therapies for autoimmune diseases.[3][4]

Future research will likely focus on:

-

Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to cGAS-STING pathway inhibitors.

-

Combination Therapies: Exploring the potential of combining cGAS-STING inhibitors with existing autoimmune disease therapies.

-

Understanding Tissue-Specific Roles: Further elucidating the specific roles of the cGAS-STING pathway in different tissues and cell types to refine therapeutic targeting and minimize off-target effects.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of this compound in autoimmune diseases and to translate this knowledge into effective therapies for patients.

References

- 1. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cGAS-STING axis: a comprehensive review from immune defense to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets [frontiersin.org]

- 7. cGAS/STING signaling in the regulation of rheumatoid synovial aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the cGAS-STING signaling pathway in viral infections, inflammatory and autoimmune diseases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. researchgate.net [researchgate.net]

The Evolutionary Arms Race: An In-depth Guide to the cGAS-STING-2',3'-cGAMP Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary trajectory of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway. We delve into its ancient origins, the molecular diversification of its core components, and the functional consequences of this evolution. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the pathway's core logic and evolutionary development to support advanced research and therapeutic innovation.

The Canonical cGAS-STING Pathway in Mammals